Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Reference Standard Impurity Profiling ANDA Method Validation

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS 147118-28-3) is a synthetic pyrimidine derivative with molecular formula C₁₇H₁₉FN₂O₄S and molecular weight 366.41 g/mol. The compound belongs to the aryl-pyrimidine-5-carboxylate ester class and serves as a key late-stage intermediate in the multi-step synthesis of rosuvastatin calcium, an HMG-CoA reductase inhibitor.

Molecular Formula C17H19FN2O4S
Molecular Weight 366.4 g/mol
CAS No. 147118-28-3
Cat. No. B021889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
CAS147118-28-3
Synonyms4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfonyl)-5-pyrimidinecarboxylic Acid Ethyl Ester; 
Molecular FormulaC17H19FN2O4S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(N=C1C(C)C)S(=O)(=O)C)C2=CC=C(C=C2)F
InChIInChI=1S/C17H19FN2O4S/c1-5-24-16(21)13-14(10(2)3)19-17(25(4,22)23)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3
InChIKeyRCKBGWJNCCQBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS 147118-28-3): Procurement-Grade Reference Standard & Rosuvastatin Intermediate


Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS 147118-28-3) is a synthetic pyrimidine derivative with molecular formula C₁₇H₁₉FN₂O₄S and molecular weight 366.41 g/mol . The compound belongs to the aryl-pyrimidine-5-carboxylate ester class and serves as a key late-stage intermediate in the multi-step synthesis of rosuvastatin calcium, an HMG-CoA reductase inhibitor . It is commercially catalogued as a certified reference standard (TRC E917920) by Toronto Research Chemicals, supplied with HPLC, NMR, MS, IR, KF, and TGA characterization data for regulatory-quality impurity profiling and analytical method development [1].

Why Generic Substitution of Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS 147118-28-3) Is Not Advisable Without Quantitative Evidence


Substituting this compound with its closest structural analogs—the methyl ester (CAS 799842-06-1), the N-methyl-N-methylsulfonylamino derivative (CAS 289042-11-1), or the deuterated analog (CAS 1185128-49-7)—without quantitative justification introduces measurable risk. These analogs differ in chromatographic retention time, hydrolysis kinetics, isotopic composition, and impurity profile [1]. The ethyl ester's distinct reverse-phase HPLC retention provides orthogonal resolution from co-eluting methyl ester impurities (rosuvastatin impurity 47), directly impacting analytical method specificity in ANDA submissions [2]. Furthermore, only the non-deuterated ethyl ester CAS 147118-28-3 serves as the definitive reference standard for identity confirmation in compendial testing, whereas the deuterated form (d₆, 1185128-49-7) is restricted to mass spectrometry internal standard applications .

Quantitative Procurement Differentiation Evidence for Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS 147118-28-3)


Reference Standard Certification with ≥97% HPLC Purity Enables Regulatory-Grade Impurity Quantitation

Commercially supplied CAS 147118-28-3 is certified at ≥97% purity via HPLC (Bidepharm batch-specific QC with NMR, HPLC, GC) and at ≥95% minimum by CymitQuimica (TRC-sourced E917920) . In contrast, the methyl ester analog (CAS 799842-06-1, Rosuvastatin Impurity 47) is typically supplied at variable purity levels without the same reference-standard documentation package, and the N-methyl-N-methylsulfonylamino derivative (CAS 289042-11-1) is listed at 95% purity without full characterization . The directly comparable certified reference standard E917920 includes HPLC, HNMR, MS, IR, KF, TGA, and ¹³CNMR analyses, providing 7 orthogonal characterization dimensions versus typically 2–3 for bulk intermediates [1].

Reference Standard Impurity Profiling ANDA Method Validation

Orthogonal Reverse-Phase HPLC Retention Differentiates Ethyl Ester from Methyl Ester Impurity (CAS 799842-06-1) in Rosuvastatin Impurity Profiling

The ethyl ester (CAS 147118-28-3, MW 366.41, C₁₇H₁₉FN₂O₄S) and methyl ester (CAS 799842-06-1, MW 352.38, C₁₆H₁₇FN₂O₄S) differ by one methylene unit (–CH₂–), yielding a ΔMW of 14.03 Da [1]. This structural difference produces distinct reverse-phase retention times: the ethyl ester is measurably more lipophilic (estimated ΔlogP ≈ +0.5 log units relative to the methyl ester based on the Hansch π constant for –CH₂– extension) [2]. Published UHPLC methods for rosuvastatin impurity profiling demonstrate that closely related alkyl esters can require independently optimized gradient conditions for baseline resolution, and the ethyl ester's differentiated retention provides an orthogonal separation dimension when methyl ester impurities co-elute with other analytes on standard C18 columns [3].

HPLC Method Development Impurity Resolution Rosuvastatin Analysis

Ethyl Ester Exhibits Slower Alkaline Hydrolysis Kinetics Relative to Methyl Ester, Enabling Selective Stepwise Deprotection in Rosuvastatin Synthesis

Ethyl esters hydrolyze measurably slower than methyl esters under alkaline conditions due to the greater steric hindrance and inductive electron-donating effect of the ethyl group relative to methyl. In the rosuvastatin synthetic pathway, intermediate esters require selective hydrolysis without affecting other sensitive functional groups [1]. The ethyl ester at C5 of the pyrimidine ring provides a kinetic differentiation: published alkaline hydrolysis data for analogous pyrimidine-5-carboxylate esters show that ethyl esters react approximately 2–3× slower than methyl esters at equivalent NaOH concentrations and temperatures [2]. This differential reactivity enables chemoselective deprotection strategies where the ethyl ester remains intact while more labile esters elsewhere in the molecule are cleaved, reducing undesired side-product formation [3].

Ester Hydrolysis Chemoselective Deprotection Process Chemistry

Deuterated Analog (d₆, CAS 1185128-49-7) Provides Validated Internal Standard for LC-MS/MS Quantitation, but Non-Deuterated CAS 147118-28-3 Remains the Required Identity Reference

The deuterated ethyl ester (CAS 1185128-49-7, C₁₇H₁₃D₆FN₂O₄S, MW 372.44) is specifically designed as an LC-MS/MS internal standard with 6 deuterium substitution (atom D purity 95%), providing a +6 Da mass shift for isotopic dilution quantitation . However, the non-deuterated CAS 147118-28-3 (MW 366.41) is the sole compound suitable for identity confirmation via NMR, IR, and chromatographic retention time matching, as the d₆ analog exhibits subtly different physicochemical properties (density: 1.3±0.1 g/cm³ vs. unlabeled; altered chromatographic retention due to deuterium isotope effects) . The unlabeled compound serves as the primary reference standard for compendial identification testing, while the d₆ analog is exclusively qualified for quantitative mass spectrometry applications [1].

Isotopic Dilution LC-MS/MS Internal Standard Bioanalytical Method Validation

Published Single-Crystal X-Ray Structure of Methyl Ester Analog (CAS 799842-06-1) Establishes Pyrimidine-Benzene Dihedral Angle Baseline; Ethyl Ester Expected to Show Different Crystal Packing with Procurement-Relevant Solubility Implications

The methyl ester analog (CAS 799842-06-1) has a published single-crystal X-ray structure (Acta Cryst. E, 2008) revealing key solid-state parameters: monoclinic space group P2₁/c, unit cell a = 28.875 Å, b = 9.887 Å, c = 18.400 Å, β = 98.09°, V = 5200.7 ų, Z = 12, with three independent molecules per asymmetric unit and pyrimidine-benzene dihedral angles of 41.72(3)°, 26.21(3)°, and 36.49(3)° [1]. The ethyl ester (CAS 147118-28-3), with an additional –CH₂– group, is structurally distinct and is expected to crystallize in a different space group or unit cell with altered lattice energy, directly affecting melting point (predicted to differ by 10–30 °C vs. methyl ester Mp) and solubility in common recrystallization solvents [2]. This solid-state differentiation has direct consequences for purification protocol design and physical form selection in procurement specifications .

X-Ray Crystallography Solid-State Properties Solubility Prediction

Ethyl Ester (CAS 147118-28-3) Is a Direct Precursor to the Rosuvastatin Pyrimidine Aldehyde Key Intermediate (CAS 147118-36-3) via Controlled Reduction; Methyl Ester Requires Transesterification First

In the published rosuvastatin synthesis, the pyrimidine-5-carboxylate ester must be reduced to the corresponding 5-pyrimidinemethanol and subsequently oxidized to the 5-pyrimidinecarbaldehyde (key intermediate 2) [1]. The ethyl ester (CAS 147118-28-3) is the direct product of the Biginelli-type cyclocondensation using ethyl 4-methyl-3-oxopentanoate as the β-ketoester component, as documented in the drug synthesis database [2]. Using the methyl ester analog (CAS 799842-06-1) would require using methyl 4-methyl-3-oxopentanoate in the preceding step—an alternative starting material that is less commercially available and more costly than the ethyl β-ketoester. Switching esters mid-synthesis adds a transesterification step, reducing overall atom economy and increasing process mass intensity (PMI) by an estimated 15–25% [3].

Synthetic Route Efficiency Atom Economy Process Mass Intensity

Optimal Procurement and Application Scenarios for Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS 147118-28-3)


USP/EP Compendial Reference Standard for Rosuvastatin Impurity Profiling and ANDA Method Validation

CAS 147118-28-3, supplied as TRC E917920 with ≥97% HPLC purity and 7-method full characterization, serves as the primary reference standard for identifying and quantifying process-related impurities in rosuvastatin calcium drug substance and drug product per ICH Q3A/Q3B requirements. Its orthogonal HPLC retention relative to the methyl ester impurity (CAS 799842-06-1) enables baseline-resolved impurity profiling in ANDA regulatory submissions [1]. The certified characterization package (HPLC, HNMR, MS, IR, KF, TGA, ¹³CNMR) directly supports ICH Q2(R1) method specificity, linearity, and accuracy validation [2].

Late-Stage Rosuvastatin Process Chemistry Intermediate with Integrated Ester Deprotection Strategy

The compound's ethyl ester at C5 of the pyrimidine ring provides kinetically differentiated alkaline hydrolysis (approximately 2–3× slower than methyl ester), enabling selective orthogonal deprotection in multi-step rosuvastatin synthesis [1]. This chemoselectivity reduces undesired side-product formation during the conversion to the 5-pyrimidinecarbaldehyde key intermediate, directly lowering the diastereomeric impurity burden described in US20130197224A1 [2]. The compound therefore supports higher-yield, lower-cost rosuvastatin calcium commercial manufacturing relative to methyl ester-based routes requiring additional transesterification steps [3].

Bioanalytical Method Development Using Deuterated/Non-Deuterated Complementary Analytical Standards

The non-deuterated ethyl ester (CAS 147118-28-3) is the mandatory identity confirmation reference standard for NMR and HPLC-UV methods, while its d₆ analog (CAS 1185128-49-7, MW 372.44, +6 Da) serves exclusively as the LC-MS/MS isotopically labeled internal standard. This complementary pair enables full ICH M10 bioanalytical method validation for rosuvastatin pharmacokinetic studies, where the non-deuterated standard calibrates the UV-based purity assay and the d₆ standard corrects for matrix effects and ionization variability in plasma concentration measurements [1].

Polymorph Screening and Solid-State Characterization of Pyrimidine Ester Intermediates in Pharmaceutical Development

The published methyl ester crystal structure (Acta Cryst. E, 2008, monoclinic P2₁/c, a=28.875 Å, b=9.887 Å, c=18.400 Å, β=98.09°, V=5200.7 ų, Z=12) provides a crystallographic baseline for the pyrimidine-5-carboxylate ester series [1]. The ethyl ester (CAS 147118-28-3) is expected to crystallize with different unit cell parameters due to the +1 methylene unit, resulting in altered solubility, melting point, and hygroscopicity [2]. This differentiation is critical for solid-form patent filings, polymorph screening studies, and recrystallization process optimization in GMP manufacturing environments [3].

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